molecular formula C29H30N8O3 B11096559 2-[(E)-(2-{4-(4-benzylpiperidin-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-nitrophenol

2-[(E)-(2-{4-(4-benzylpiperidin-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-nitrophenol

Cat. No.: B11096559
M. Wt: 538.6 g/mol
InChI Key: SQKWIRYJPNULDZ-NDZAJKAJSA-N
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Description

2-Hydroxy-3-nitrobenzaldehyde 1-[4-(4-benzylpiperidino)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-nitrobenzaldehyde 1-[4-(4-benzylpiperidino)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps. The starting material, 2-Hydroxy-3-nitrobenzaldehyde, can be synthesized from the leaves of Actephila merrilliana . The synthesis involves the reaction of 2-Hydroxy-3-nitrobenzaldehyde with 1-[4-(4-benzylpiperidino)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazine under controlled conditions to form the desired hydrazone derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-nitrobenzaldehyde 1-[4-(4-benzylpiperidino)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzaldehyde moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield nitrobenzene derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

2-Hydroxy-3-nitrobenzaldehyde 1-[4-(4-benzylpiperidino)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of specialized materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-nitrobenzaldehyde 1-[4-(4-benzylpiperidino)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-nitrobenzaldehyde: The parent compound, known for its use in organic synthesis.

    4-(4-Benzylpiperidino)-6-(4-toluidino)-1,3,5-triazine: A related compound with similar structural features.

Uniqueness

2-Hydroxy-3-nitrobenzaldehyde 1-[4-(4-benzylpiperidino)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C29H30N8O3

Molecular Weight

538.6 g/mol

IUPAC Name

2-[(E)-[[4-(4-benzylpiperidin-1-yl)-6-(4-methylanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-nitrophenol

InChI

InChI=1S/C29H30N8O3/c1-20-10-12-24(13-11-20)31-27-32-28(35-30-19-23-8-5-9-25(26(23)38)37(39)40)34-29(33-27)36-16-14-22(15-17-36)18-21-6-3-2-4-7-21/h2-13,19,22,38H,14-18H2,1H3,(H2,31,32,33,34,35)/b30-19+

InChI Key

SQKWIRYJPNULDZ-NDZAJKAJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCC(CC3)CC4=CC=CC=C4)N/N=C/C5=C(C(=CC=C5)[N+](=O)[O-])O

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCC(CC3)CC4=CC=CC=C4)NN=CC5=C(C(=CC=C5)[N+](=O)[O-])O

Origin of Product

United States

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